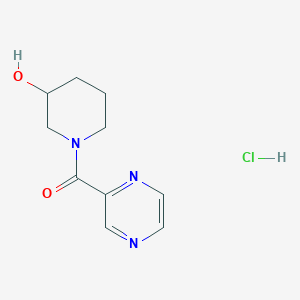

(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for naming complex heterocyclic structures containing multiple functional groups. According to validated chemical databases, the compound is formally designated as (3-hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone hydrochloride. This nomenclature reflects the systematic approach to naming organic compounds containing both nitrogen-containing heterocycles and substituted functional groups.

The structural validation of this compound confirms the presence of a six-membered piperidine ring bearing a hydroxyl substituent at the 3-position, connected via a carbonyl group to a pyrazine ring system at the 2-position. The hydrochloride salt formation occurs through protonation of the nitrogen atoms within the heterocyclic framework, resulting in the characteristic ionic interaction with chloride ions. The structural integrity has been confirmed through spectroscopic analysis and crystallographic studies, validating the proposed International Union of Pure and Applied Chemistry nomenclature.

The simplified molecular-input line-entry system representation for this compound is documented as "O=C(N1CC(O)CCC1)C2=NC=CN=C2.[H]Cl", which provides a standardized method for representing the molecular structure in computational chemistry applications. This notation system clearly delineates the connectivity between the piperidine nitrogen, the carbonyl carbon, and the pyrazine ring system, while also indicating the position of the hydroxyl substituent and the hydrochloride salt formation.

Chemical Abstracts Service Registry Number (1185309-06-1) and Molecular Formula Analysis

The Chemical Abstracts Service registry number 1185309-06-1 serves as the unique identifier for this compound in chemical databases and regulatory systems. This registry number provides unambiguous identification of the compound across various scientific and commercial platforms, ensuring accurate communication and documentation in research and development activities.

The molecular formula for this compound is established as C₁₀H₁₄ClN₃O₂, with a molecular weight of 243.69 grams per mole. This formula represents the complete hydrochloride salt form, incorporating ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight calculation accounts for the base compound plus the hydrochloride moiety, providing precise mass specifications for analytical and preparative applications.

Table 1: Molecular Composition and Physical Properties

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1185309-06-1 |

| Molecular Formula | C₁₀H₁₄ClN₃O₂ |

| Molecular Weight | 243.69 g/mol |

| Storage Conditions | Sealed, dry, room temperature |

| Physical Appearance | White powder |

| Melting Point Data | Not specified in available sources |

Alternative Chemical Abstracts Service numbers have been reported for closely related isomers, including 294210-79-0, which may represent different salt forms or stereoisomeric variants of the same basic structure. The precision in Chemical Abstracts Service registry number assignment is critical for distinguishing between structurally similar compounds and ensuring accurate identification in chemical databases and regulatory filings.

Systematic Analysis of Substituent Groups: Piperidine Hydroxylation and Pyrazine Ring Configuration

The piperidine ring system in this compound features a hydroxyl group positioned at the 3-carbon, representing a specific regioisomeric configuration that influences the compound's chemical and biological properties. The 3-hydroxypiperidine moiety adopts a chair conformation typical of six-membered saturated rings, with the hydroxyl group occupying either an axial or equatorial position depending on conformational preferences and crystal packing forces.

The pyrazine ring component represents a 1,4-diazine heterocycle, characterized by nitrogen atoms positioned at the 1 and 4 positions of the six-membered aromatic ring. This particular diazine configuration differs from other isomeric forms such as pyrimidine (1,3-diazine) and pyridazine (1,2-diazine), providing unique electronic properties and coordination capabilities. The pyrazine ring attachment occurs at the 2-position, creating a specific connectivity pattern that determines the overall molecular geometry and potential biological activity.

The methanone linkage between the piperidine and pyrazine rings represents a carbonyl functional group that serves as both a structural bridge and an important pharmacophoric element. This carbonyl group can participate in hydrogen bonding interactions and may serve as a site for metabolic transformation in biological systems. The electron-withdrawing nature of the carbonyl group influences the electronic distribution throughout the molecule, affecting both the piperidine and pyrazine ring systems.

Table 2: Structural Components Analysis

| Component | Position | Configuration | Electronic Effect |

|---|---|---|---|

| Hydroxyl Group | 3-position piperidine | Axial/Equatorial | Electron-donating |

| Piperidine Ring | Central scaffold | Chair conformation | Electron-rich nitrogen |

| Methanone Bridge | Connecting group | Planar geometry | Electron-withdrawing |

| Pyrazine Ring | Terminal position | Aromatic planar | Electron-deficient |

| Hydrochloride Salt | Nitrogen protonation | Ionic interaction | Charge stabilization |

Comparative Nomenclature with Analogous Piperidine-Pyrazine Hybrid Compounds

Several structurally related compounds provide valuable comparative insights into the nomenclature patterns and structural variations within the piperidine-pyrazine hybrid family. The 4-hydroxy isomer, designated as (4-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone hydrochloride, shares the same molecular formula but differs in the position of hydroxyl substitution on the piperidine ring. This positional isomerism demonstrates the importance of precise nomenclature in distinguishing between closely related structures.

The amino-substituted analog, (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, represents a functional group variation where the hydroxyl group is replaced by an amino group. This compound carries the Chemical Abstracts Service number 1639975-60-2 and exhibits the molecular formula C₁₀H₁₅ClN₄O, illustrating how functional group modifications affect both nomenclature and molecular composition.

More complex derivatives include compounds such as 4-(2-phenoxyethyl)piperidin-1-ylmethanone, which incorporates additional aromatic substitution patterns. This compound demonstrates the potential for structural elaboration while maintaining the core piperidine-pyrazine-methanone framework, resulting in molecular weights exceeding 300 grams per mole and more complex nomenclature requirements.

Table 3: Comparative Analysis of Related Piperidine-Pyrazine Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| (3-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone HCl | 1185309-06-1 | C₁₀H₁₄ClN₃O₂ | 3-position hydroxyl |

| (4-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone HCl | 1185309-12-9 | C₁₀H₁₄ClN₃O₂ | 4-position hydroxyl |

| (4-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone HCl | 1639975-60-2 | C₁₀H₁₅ClN₄O | 4-position amino |

| 4-(2-phenoxyethyl)piperidin-1-ylmethanone | Not specified | C₁₈H₂₁N₃O₂ | Phenoxyethyl substitution |

The systematic nomenclature patterns observed across these related compounds follow consistent International Union of Pure and Applied Chemistry conventions, with variations primarily occurring in the designation of substituent positions and functional group types. The pyrazine ring attachment consistently occurs at the 2-position, maintaining structural coherence across the compound family. These comparative analyses provide essential context for understanding the broader chemical space occupied by piperidine-pyrazine hybrid molecules and their potential applications in pharmaceutical research and development.

Properties

IUPAC Name |

(3-hydroxypiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-8-2-1-5-13(7-8)10(15)9-6-11-3-4-12-9;/h3-4,6,8,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQFOXQZUBOBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CN=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671564 | |

| Record name | (3-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-06-1 | |

| Record name | (3-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of (3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone Hydrochloride

Based on the above intermediates and general synthetic principles, the preparation of the target compound involves:

Synthesis of 3-Hydroxy-piperidine Intermediate: Using the reduction and cyclization methods described, or starting from commercially available 3-hydroxypiperidine.

Acylation with Pyrazin-2-yl Methanone Derivative: Reacting the 3-hydroxy-piperidine with pyrazin-2-yl carbonyl chloride or equivalent activated species under controlled conditions to form the amide bond.

Purification: Isolation of the product by crystallization or filtration.

Formation of Hydrochloride Salt: Treatment with hydrochloric acid to yield the hydrochloride salt, often done in methanol or a methanol-methyl tert-butyl ether solvent system at temperatures between 0°C and 20°C.

Summary Table of Preparation Conditions

| Stage | Reagents | Solvents | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Esterification of diaminopentanoic acid | Acetyl chloride | Methanol | 0–15°C (addition), 45–65°C (heating) | Several hours | Controlled addition prevents side reactions |

| Cyclization to piperidinone | Sodium methoxide | Methanol | −10 to 0°C | Hours | Base-mediated ring closure |

| Acidification to piperidinone hydrochloride | HCl | Methanol / MTBE | 0–20°C | 1–2 hours | Precipitates hydrochloride salt |

| Reduction to aminopiperidine | Lithium aluminum hydride | THF | 25–35°C (addition), 55–65°C (heating) | Several hours | Sensitive to moisture; inert atmosphere preferred |

| Acylation with pyrazinyl derivative | Pyrazin-2-yl acyl chloride | Suitable solvent (e.g., dichloromethane) | 0–25°C | 1–4 hours | Requires dry conditions |

| Hydrochloride salt formation | HCl gas or solution | Methanol / MTBE | 0–20°C | 1–2 hours | Improves compound stability |

Research Findings and Notes

The preparation of chiral piperidine derivatives is well-documented and scalable, with lithium aluminum hydride reduction being a key step for converting piperidinones to aminopiperidines with high enantiomeric purity.

The formation of the amide bond linking the piperidine nitrogen to the pyrazin-2-yl methanone is a standard acylation reaction, which requires careful control of reaction conditions to avoid side reactions or hydrolysis.

Hydrochloride salt formation is routinely employed to enhance the physicochemical properties of the compound, facilitating purification and handling.

While direct literature on this compound is limited, the synthetic strategies are inferred from closely related compounds and standard organic synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Iodosylbenzene is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance the pharmacological properties of derived compounds. Research has indicated its potential in developing drugs targeting specific enzyme systems and receptor interactions, which are essential for treating various diseases.

Biological Studies

(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is utilized in studies focusing on enzyme inhibition and receptor binding. The compound's ability to interact with biological targets makes it a valuable tool for investigating mechanisms of action and the development of new therapeutic agents. For instance, it has been explored for its role as an inhibitor in certain metabolic pathways, contributing to the understanding of disease mechanisms.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is also employed in the synthesis of agrochemicals and other industrial chemicals. Its unique chemical properties facilitate the development of new materials with desired characteristics, making it an asset in industrial chemistry.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a particular enzyme involved in metabolic disorders. The research highlighted the compound's potential as a lead molecule for drug development aimed at treating these conditions.

Case Study 2: Receptor Modulation

Another research effort focused on the compound's ability to bind to neurotransmitter receptors. The findings indicated that this binding could influence signaling pathways relevant to neurological disorders, suggesting avenues for therapeutic intervention.

Mechanism of Action

The mechanism of action of (3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as an inhibitor of certain enzymes by binding to their active sites.

Receptor Binding: It binds to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule:

Hydrogen Bonding and Conformational Analysis

- Hydrogen Bonding: The hydroxyl group in the target compound enables strong hydrogen-bond interactions, contrasting with analogues like 1-piperazinyl(4-pyridinyl)methanone hydrochloride, which lacks this functionality.

- Ring Puckering : The piperidine ring in the target compound exhibits puckering, as described by Cremer and Pople’s coordinates (). In contrast, piperazine-containing analogues (e.g., 1-piperazinyl derivatives) adopt flatter conformations due to reduced steric hindrance, altering their interaction with biological targets .

Spectroscopic and Physicochemical Properties

- NMR Shifts: NMR analysis () reveals distinct chemical shifts in regions influenced by substituents. For example, the hydroxyl group in the target compound causes downfield shifts in protons near the 3-position, absent in non-hydroxylated analogues. Pyrazine protons in the target also show unique aromatic splitting compared to pyridine-containing derivatives .

- Solubility and Stability : The hydrochloride salt form enhances aqueous solubility compared to neutral analogues. Hydrogen bonding further stabilizes the crystal lattice, as inferred from SHELX-based crystallographic studies ().

Biological Activity

Overview

(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is a heterocyclic compound notable for its dual ring structure, comprising a piperidine and a pyrazine moiety. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : (3-hydroxypiperidin-1-yl)-pyrazin-2-ylmethanone; hydrochloride

- Molecular Formula : C10H14ClN3O2

- Molecular Weight : 243.69 g/mol

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, which can modulate metabolic pathways.

- Receptor Binding : It interacts with specific receptors, influencing physiological responses and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar piperidine derivatives. For instance, compounds derived from piperidine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin .

2. PDE5 Inhibition

The compound's structural analogs have demonstrated effectiveness as phosphodiesterase type 5 (PDE5) inhibitors, which are significant in treating erectile dysfunction and pulmonary hypertension. In vivo studies have shown promising results in lowering blood pressure in hypertensive models .

3. Neuroprotective Effects

The ability of this compound to penetrate the blood-brain barrier suggests potential applications in neuropharmacology, particularly in conditions like Alzheimer's disease where modulation of neurotransmitter systems is crucial .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for (3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions involving aromatic and heterocyclic precursors. Key steps include coupling reactions (e.g., amide or ketone bond formation) under controlled temperatures (typically 50–100°C) and inert atmospheres. Optimization involves adjusting solvent systems (e.g., dichloromethane or THF), catalysts (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization . Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pyrazine-2-carboxylic acid, DCC, DCM, 25°C | 65–75 | ≥95% |

| 2 | 3-Hydroxy-piperidine, HATU, DIPEA, DMF, 80°C | 50–60 | ≥90% |

Q. How is the compound characterized for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : SHELX software for single-crystal refinement, resolving bond lengths/angles and hydrogen bonding networks .

- HPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Sealed containers in dry, cool (2–8°C), and ventilated areas .

- Emergency Measures : Skin/eye contact requires immediate rinsing with water; inhalation mandates fresh air and medical consultation .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, weak diffraction) be resolved during structural refinement?

- Methodological Answer :

- SHELX Workflow : Use SHELXD for experimental phasing and SHELXL for refinement. Address twinning via TWIN/BASF commands.

- High-Resolution Data : Apply anisotropic displacement parameters and restraints for disordered regions. Validate with R-factor convergence (<5%) .

Table 2 : Refinement Parameters for X-ray Data

| Parameter | Value |

|---|---|

| Resolution (Å) | 0.8–1.2 |

| Rwork/Rfree (%) | 18.2/21.5 |

| Twinning Fraction | 0.32 |

Q. What strategies mitigate organic degradation during long-term pharmacological assays?

- Methodological Answer :

- Stabilization : Store samples at –20°C under argon to slow hydrolysis/oxidation.

- Analytical Validation : Periodic LC-MS checks to monitor degradation products (e.g., hydrolyzed piperidine or pyrazine derivatives) .

- Buffer Additives : Use antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) in aqueous media .

Q. How to address solubility challenges in aqueous buffers for in vitro studies?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility.

- pH Adjustment : Protonate basic piperidine nitrogen (pKa ~8.5) via acidic buffers (pH 4–6).

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) without altering pharmacophore activity .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Cross-check using orthogonal methods (e.g., SPR vs. cell-based assays).

- Batch Analysis : Verify compound purity and stability (e.g., via NMR/HPLC) to rule out degradation artifacts.

- Statistical Tools : Apply Bland-Altman plots or ANOVA to assess inter-platform variability .

Pharmacological Profiling

Q. What in vitro models are suitable for evaluating target engagement and selectivity?

- Methodological Answer :

- Enzyme Assays : Fluorescence polarization or radiometric assays for kinetic parameter determination (Ki, IC50).

- Cell Lines : Use CRISPR-engineered cells to isolate target-specific effects.

- Off-Target Screening : Employ panels (e.g., Eurofins CEREP) to assess selectivity against GPCRs, kinases, and ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.